1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Description
1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C22H27BrN2OS and its molecular weight is 447.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Imidazolium salts, including those structurally related to the compound , have been synthesized and characterized, with potential future applications as transfer agents for preparing transitional metal carbine complexes (Hasson, Al-Zaidi, & Ismail, 2019).
Biological Activities
- Some imidazolium derivatives display significant cytotoxic effects on both cancer and non-cancer cells, suggesting potential applications in cancer research (Meriç, Incesu, & Hatipoğlu, 2008).
- Imidazo[2,1-b]thiazolium bromides, which are structurally similar, have been noted for their analgesic and anti-inflammatory activities (Chumakov et al., 1999).
- Certain imidazo[2,1-b][1,3]thiazine derivatives have shown growth regulatory activity in plant studies, indicating potential use in agricultural or botanical sciences (Slyvka et al., 2022).
Chemical Properties and Applications
- Imidazole derivatives have been synthesized and characterized for various chemical properties, like luminescence sensing, indicating potential applications in chemical sensing technologies (Shi et al., 2015).
- Research on binuclear copper(I) complexes containing imidazole derivatives suggests applications in coordination chemistry and material science (Cox, Aslanidis, & Karagiannidis, 2000).
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2OS.BrH/c1-4-18-8-10-19(11-9-18)22(25)15-23(21-24(22)12-5-13-26-21)20-14-16(2)6-7-17(20)3;/h6-11,14,25H,4-5,12-13,15H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKDTBSCFXSFAF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=C(C=CC(=C4)C)C)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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